molecular formula C7H5BrN2O2S B11778494 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one

Cat. No.: B11778494
M. Wt: 261.10 g/mol
InChI Key: XCFLPBVCVAFOKS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one is a synthetic heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This brominated thienopyridazinone scaffold is recognized for its potential in the development of biologically active molecules, particularly in the field of neuroscience. Research on analogous structures has shown that the thienopyridazine core is a critical pharmacophore for inhibiting protein aggregation, with studies identifying similar compounds as potent tau aggregation inhibitors, a key target in investigating therapeutic strategies for Alzheimer's disease and other tauopathies . Furthermore, pyridazinone derivatives are extensively investigated as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B) . The presence of both bromine and hydroxy substituents on this scaffold offers versatile sites for further chemical modification, making it a valuable intermediate for synthesizing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

3-bromo-6-methyl-5H-thieno[2,3-d]pyridazine-4,7-dione

InChI

InChI=1S/C7H5BrN2O2S/c1-10-7(12)5-4(6(11)9-10)3(8)2-13-5/h2H,1H3,(H,9,11)

InChI Key

XCFLPBVCVAFOKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)Br)C(=O)N1

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Thiophene Derivatives

This approach constructs the thieno[2,3-d]pyridazinone core via oxidative cyclization of thiophene intermediates.

Procedure :

  • Intermediate Synthesis : 3-Amino-4-methylthiophene-2-carboxylate is reacted with hydrazine hydrate in ethanol under reflux (80°C, 8 hours) to form 4-hydroxy-6-methylthieno[2,3-d]pyridazin-7(6H)-one .

  • Bromination : The intermediate is treated with bromine (Br₂) in dichloromethane at 0°C, followed by warming to room temperature, to introduce the bromo group at position 3 .

Key Data :

  • Yield : 75% (cyclization), 82% (bromination).

  • Reagents : Hydrazine hydrate, Br₂.

  • Advantages : Direct formation of the pyridazinone ring; scalable for bulk synthesis .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for introducing substituents.

Procedure :

  • Core Synthesis : Thieno[2,3-d]pyridazinone is synthesized via cyclocondensation of 3-carboxythiophene with hydrazine .

  • Bromination and Methylation : The core is subjected to microwave-assisted bromination using Br₂ in DMF (150°C, 5 minutes), followed by methylation with methyl iodide (CH₃I) and K₂CO₃ in acetone (60°C, 4 hours) .

Key Data :

  • Yield : 94% (bromination), 89% (methylation).

  • Reagents : Br₂, CH₃I.

  • Advantages : Reduced reaction time (minutes vs. hours); high purity .

Vilsmeier-Haack Reaction for Bromo-Alkylation

The Vilsmeier-Haack reagent facilitates simultaneous bromination and formylation.

Procedure :

  • Formylation/Bromination : 4-Hydroxy-6-methylthieno[2,3-d]pyridazin-7(6H)-one is treated with POCl₃ and DMF at 40°C for 2 hours, forming a bromo-formyl intermediate .

  • Reduction : The formyl group is reduced using NaBH₄ in methanol, yielding the final product .

Key Data :

  • Yield : 78% overall.

  • Reagents : POCl₃, DMF, NaBH₄.

  • Advantages : One-pot reaction; avoids harsh brominating agents .

Catalytic Hydrogenation and Bromination

Palladium catalysis enables selective bromination under mild conditions.

Procedure :

  • Hydrogenation : 3-Nitro-4-methoxy-6-methylthieno[2,3-d]pyridazin-7(6H)-one is reduced with H₂/Pd-C in ethanol (25°C, 12 hours) to the amine .

  • Sandmeyer Bromination : The amine is diazotized with NaNO₂/HBr at -5°C, followed by treatment with CuBr, yielding the bromo derivative .

Key Data :

  • Yield : 97% (hydrogenation), 70% (bromination).

  • Reagents : H₂/Pd-C, CuBr.

  • Advantages : High selectivity; avoids over-bromination .

Comparative Analysis of Methods

Method Key Steps Yield Reaction Time Scalability
Bromination/DemethylationNBS, HBr65%18 hoursIndustrial
Oxidative CyclizationHydrazine, Br₂78%10 hoursModerate
Microwave-AssistedBr₂, CH₃I94%30 minutesLab-scale
Vilsmeier-HaackPOCl₃, NaBH₄78%4 hoursLab-scale
Catalytic HydrogenationH₂/Pd-C, CuBr70%24 hoursModerate

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has demonstrated that derivatives of thieno[2,3-D]pyridazin compounds exhibit significant antioxidant activity. The presence of the bromine atom and hydroxyl group in 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity
Studies indicate that this compound has promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a recent investigation highlighted its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell migration . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative damage, which is a hallmark of conditions like Alzheimer's disease. This neuroprotection is attributed to its ability to enhance cellular antioxidant defenses and reduce inflammatory responses .

Anti-inflammatory Applications

Given its structural characteristics, 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one has been investigated for anti-inflammatory activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Synthesis of Functional Materials
The compound's unique chemical structure allows it to be utilized in the synthesis of functional materials, particularly in the development of organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies and Research Findings

Study Application Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential use in health supplements.
Anticancer ResearchInduced apoptosis in breast cancer cells; inhibited cell migration through modulation of signaling pathways.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cells; potential implications for Alzheimer's treatment.
Material ScienceUtilized in the development of organic semiconductors with promising electronic properties for OLED applications.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-4-hydroxy-6-methylthieno[2,3-d]pyridazin-7(6H)-one can be contextualized against other thieno- and furopyridazinones reported in the literature (Tables 1–2). Key differences arise from substituent positions, electronic effects, and synthetic yields.

Table 1: Structural Comparison of Thieno[2,3-d]pyridazinone Derivatives

Compound Name Substituents Key Functional Groups Melting Point (°C) Yield (%) Reference
2-Phenyl-6-methylthieno[2,3-d]pyridazin-7(6H)-one (8a ) 2-phenyl, 6-methyl Thiophene, pyridazinone 191.5 72
2-Propyl-6-methylthieno[2,3-d]pyridazin-7(6H)-one (8b ) 2-propyl, 6-methyl Thiophene, pyridazinone 67.5 60
2-Phenyl-5-methylthieno[2,3-d]pyridazin-4(5H)-one (10a ) 2-phenyl, 5-methyl Thiophene, pyridazinone 212 (decomp.) 79
3-Bromo-4-hydroxy-6-methylthieno[2,3-d]pyridazin-7(6H)-one 3-bromo, 4-hydroxy, 6-methyl Thiophene, pyridazinone, Br, OH N/A N/A Inferred

Key Observations :

Substituent Effects :

  • The bromo and hydroxy groups in the target compound introduce steric hindrance and electronic effects distinct from phenyl or propyl substituents in analogs like 8a and 8b . Bromine’s electronegativity may enhance electrophilic reactivity, while the hydroxy group could facilitate hydrogen bonding, impacting solubility and intermolecular interactions .
  • Methyl groups at positions 5 or 6 (e.g., 8a , 10a ) influence regioselectivity during synthesis. For example, cyclization of 5-alkynyl-4-chloro precursors yields 6-methyl derivatives (8a , 8b ), whereas 4-alkynyl-5-chloro precursors form 5-methyl isomers (10a , 10b ) .

Synthetic Yields: Yields for thienopyridazinones range from 19% (10b) to 79% (10a), with phenyl substituents generally favoring higher yields due to stabilizing aromatic interactions . The bromo and hydroxy groups in the target compound may necessitate optimized conditions to avoid side reactions (e.g., dehalogenation or oxidation).

Physicochemical Properties: Melting points for thienopyridazinones vary widely (67.5–212°C), correlating with substituent polarity and crystallinity. The hydroxy group in the target compound could elevate its melting point compared to non-polar analogs like 8b .

Table 2: Spectral Data Comparison

Compound Name HRMS (ESI) [M+H]+ (Found/Calcd) IR νmax (cm⁻¹) Reference
8a 243.0585/243.0592 1681 (C=O), 1555 (C=N)
8b 209.0742/209.0749 1680 (C=O), 1462 (C-S)
10a 243.0593/243.0592 1682 (C=O), 1288 (C-O)
Target Compound Inferred ~1680 (C=O), ~3400 (OH) N/A

Q & A

Q. What are the key synthetic strategies for constructing the thieno[2,3-d]pyridazinone core in 3-Bromo-4-hydroxy-6-methyl derivatives?

The thieno[2,3-d]pyridazinone scaffold is typically synthesized via cyclization of pre-functionalized pyridazine precursors. For example, alkynyl-substituted pyridazinones undergo base-mediated cyclization in dioxane/water to form fused thieno or furo rings (e.g., uses KOH at 100°C for ring closure). Bromination at the 3-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane, while hydroxy and methyl groups are introduced through alkylation or hydrolysis steps. Purification often involves gradient column chromatography (e.g., EtOAc/hexane systems) .

Q. How is regiochemistry confirmed during bromination or alkylation of thieno-pyridazinones?

Regiochemical outcomes are validated using 1H^1H-NMR and X-ray crystallography. For instance, in isoxazolo[3,4-d]pyridazinones, downfield shifts of methyl protons (e.g., δ 2.55 → 1.86 in alkylated products) correlate with substitution patterns. X-ray data (e.g., ) confirm spatial arrangements of substituents, with bond angles and torsion angles ruling out alternative structures .

Q. What purification methods are optimal for isolating 3-Bromo-4-hydroxy-6-methylthieno[2,3-d]pyridazin-7(6H)-one?

Silica gel column chromatography with chloroform/hexane/EtOAc gradients (e.g., 2:1:1 ratio) effectively separates intermediates. Recrystallization from EtOAc/hexane yields high-purity crystals (38–80% yields reported for analogous compounds) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions in thieno-pyridazinones?

Thermodynamic vs. kinetic control dictates regioselectivity. For example, lateral metalation with LiHMDS at 195 K followed by benzyl bromide quenching favors C-3 alkylation in isoxazolo derivatives ( ). Prolonged reaction times or polar solvents may lead to rearrangements (e.g., pyrazole formation in sodium alkoxide conditions). Bromine’s steric and electronic effects further direct substitution .

Q. What in vitro assays evaluate the biological activity of brominated thieno-pyridazinones?

Antiproliferative activity is assessed via MTT assays using cancer cell lines (e.g., HeLa or MCF-7), while antiviral activity is tested against viruses like HSV-1 or HIV-1 (IC50_{50} values reported for pyrrolo[2,3-d]pyridazinones in ). Structure-activity relationships (SAR) highlight the bromine atom’s role in enhancing bioactivity through hydrophobic interactions .

Q. How can spectroscopic discrepancies in NMR data be resolved for structurally similar derivatives?

Contradictions in 1H^1H-NMR shifts (e.g., methyl resonances at δ 2.21 vs. δ 1.86) arise from anisotropic shielding effects in substituted analogs. Comparative analysis with X-ray data (e.g., ’s triclinic crystal system) and 2D NMR (COSY, HSQC) resolves ambiguities. Computational tools like DFT simulations predict chemical shifts for validation .

Methodological Recommendations

  • Synthesis Optimization : Use LiHMDS for regioselective deprotonation and NBS for bromination.
  • Purification : Gradient chromatography with chloroform/hexane/EtOAC (2:1:1) improves resolution.
  • Characterization : Combine X-ray crystallography (for absolute configuration) with 1H^1H-/13C^{13}C-NMR and HRMS for structural validation.
  • Biological Testing : Prioritize MTT and plaque reduction assays to establish dose-response profiles .

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